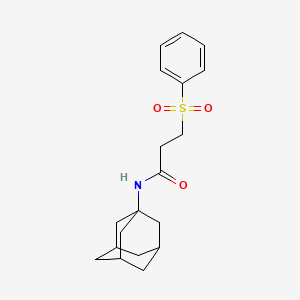![molecular formula C14H17N3O B4009096 (2S*)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-phenylethanol](/img/structure/B4009096.png)
(2S*)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-phenylethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multistep reactions starting from simple precursors like acetoacetic esters, leading to complex molecules with potential heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart have been prepared in three steps from corresponding acetoacetic esters, utilized for the preparation of various heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including their conformation and hydrogen-bonding interactions, can significantly influence their chemical and physical properties. For instance, the study of different hydrogen-bonded structures in the isomeric solvates of certain pyrimidine derivatives has shown how conformations and hydrogen-bonded structures can vary, influenced by the roles adopted by the solvent molecules (Rodríguez et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, such as condensation with aromatic aldehydes or displacement reactions to introduce diverse substituents. These reactions expand the utility of pyrimidine bases in synthesizing novel compounds with targeted chemical properties (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Physical Properties Analysis
Pyrimidine-containing compounds exhibit varied physical properties, such as solubility and thermal stability, depending on their molecular structure. For instance, polyimides derived from pyrimidine and pyridine moieties have shown excellent solubility in strong polar solvents and high thermal stability, making them suitable for applications requiring durable materials (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity and potential for forming hydrogen-bonded structures, are crucial for their application in various fields. The synthesis and reactivity studies of certain pyrimidine compounds reveal their potential as antioxidants, showcasing the importance of substituents in determining their chemical properties (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-8-11(2)16-14(15-10)17-13(9-18)12-6-4-3-5-7-12/h3-8,13,18H,9H2,1-2H3,(H,15,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWQAOORBIRRJ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CO)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@H](CO)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4009013.png)

![(3aR*,7aS*)-2-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B4009017.png)
![4-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009024.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4009047.png)

![1-[N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4009061.png)
![2-[hydroxy(phenyl)methyl]succinic acid](/img/structure/B4009073.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4009084.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}leucine](/img/structure/B4009116.png)
![ethyl 4-({[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4009119.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4009124.png)